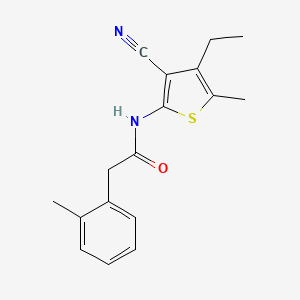![molecular formula C12H11ClN2O B5309996 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole, also known as Clomazone, is a herbicide used in agriculture to control the growth of weeds. It is a member of the pyrazole family and is widely used due to its effectiveness in controlling a broad range of weed species. In
Mécanisme D'action
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the destruction of chlorophyll and ultimately the death of the plant. 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is a selective herbicide, meaning it only affects certain plant species and does not harm others.
Biochemical and Physiological Effects
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been found to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is widely used in lab experiments due to its effectiveness in controlling weed growth. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, it can have a negative impact on the environment if not used properly.
Orientations Futures
There are several future directions for the research and development of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole. One area of focus could be on improving the selectivity of the herbicide to reduce its impact on non-target plant species. Another area of focus could be on developing more environmentally friendly formulations of the herbicide that reduce the risk of contamination of water sources. Additionally, further research could be conducted on the impact of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole on soil health and microbial communities.
Méthodes De Synthèse
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide. The resulting compound is then reacted with chloroacetyl chloride to form 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole.
Applications De Recherche Scientifique
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective in controlling a broad range of weed species, including annual and perennial grasses and broadleaf weeds. It has also been studied for its impact on the environment, including its potential to contaminate water sources.
Propriétés
IUPAC Name |
1-(4-chloropyrazol-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-2-4-10(5-3-9)6-12(16)15-8-11(13)7-14-15/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSIHUKRFQDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309915.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)

![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)

![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)


![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)